molecular formula C20H25NO5 B14427307 (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 80082-66-2

(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No.: B14427307
CAS No.: 80082-66-2
M. Wt: 359.4 g/mol
InChI Key: LHXXLCRYWVMSTM-NKSTXHLWSA-N
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Description

The compound (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of functional groups such as the hydroxyethoxy and nitro groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the hydroxyethoxy and nitro groups through nucleophilic substitution and nitration reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethoxy group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in various biochemical processes, resulting in altered metabolic pathways.

    Gene Expression: Regulation of gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
  • (8R,9S,13S,14S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-16-yl

Uniqueness

The uniqueness of (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethoxy and nitro groups allows for unique interactions with molecular targets and pathways, distinguishing it from other similar compounds.

Properties

CAS No.

80082-66-2

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H25NO5/c1-20-9-8-13-12-4-6-17(26-11-10-22)19(21(24)25)15(12)3-2-14(13)16(20)5-7-18(20)23/h4,6,13-14,16,22H,2-3,5,7-11H2,1H3/t13-,14-,16+,20+/m1/s1

InChI Key

LHXXLCRYWVMSTM-NKSTXHLWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OCCO

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OCCO

Origin of Product

United States

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